molecular formula C13H13N3O5 B1668697 2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo- CAS No. 918314-45-1

2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-

Cat. No. B1668697
M. Wt: 291.26 g/mol
InChI Key: JVYMXRZSOURPSE-UHFFFAOYSA-N
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Description

This compound, also known as (gammaS)-4-Amino-gamma-(aminocarbonyl)-1,3-dihydro-1-oxo-2H-isoindole-2-butanoic acid, has the molecular formula C13H15N3O4 . It is a chemical substance with a molecular weight of 277.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The stereochemistry of the compound is racemic .


Physical And Chemical Properties Analysis

The compound has a density of 1.467±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point were not found in the web search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2H-Isoindole derivatives have been synthesized for various applications, including integrin antagonists. For example, the synthesis of 5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic Acid, which serves as an integrin antagonist, demonstrates the potential of these compounds in biochemical applications (Deng, Shen, & Zhong, 2003).
  • The molecular and crystal structure of some 2H-Isoindole derivatives has been analyzed, highlighting their unique chemical properties and potential for further chemical applications (Struga et al., 2007).

Medicinal Chemistry and Drug Discovery

  • Certain 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been identified as potent inhibitors of the endo-beta-glucuronidase heparanase, demonstrating their potential in therapeutic applications, particularly as anti-angiogenic agents (Courtney et al., 2004).
  • Some 2H-Isoindole derivatives have been synthesized with antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Sah, Saraswat, & Manu, 2011).

Synthesis of Complex Molecules

  • 2H-Isoindole-2-butanoic acid derivatives have been used in the synthesis of complex molecules, such as polycyclic isoindoles, highlighting their role in advanced organic synthesis (Bornadiego, Díaz, & Marcos, 2019).

properties

IUPAC Name

5-amino-4-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)13(21)16(12(6)20)8(11(15)19)4-5-9(17)18/h1-3,8H,4-5,14H2,(H2,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYMXRZSOURPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomalidomide metabolite M10

CAS RN

918314-45-1
Record name Pomalidomide metabolite M10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918314451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-15262
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H195P4LXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 2
2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 3
2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 4
2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 5
Reactant of Route 5
2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 6
2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-

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